
2-Bromo-5-(cyclopropylmethyl)-1,3,4-thiadiazole
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Overview
Description
2-Bromo-5-(cyclopropylmethyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a bromo group and a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(cyclopropylmethyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a bromo-substituted thiadiazole precursor with cyclopropylmethyl halides in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(cyclopropylmethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced, leading to different derivatives with altered properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to sulfoxides or sulfides, respectively.
Scientific Research Applications
2-Bromo-5-(cyclopropylmethyl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Agrochemicals: The compound is explored for its use as a pesticide or herbicide due to its biological activity.
Materials Science: It is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 2-Bromo-5-(cyclopropylmethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(methyl)-1,3,4-thiadiazole
- 2-Bromo-5-(ethyl)-1,3,4-thiadiazole
- 2-Bromo-5-(propyl)-1,3,4-thiadiazole
Uniqueness
2-Bromo-5-(cyclopropylmethyl)-1,3,4-thiadiazole is unique due to the presence of the cyclopropylmethyl group, which can impart different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications.
Biological Activity
2-Bromo-5-(cyclopropylmethyl)-1,3,4-thiadiazole (CAS Number: 914206-51-2) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C5H5BrN2S
- Molecular Weight : 195.07 g/mol
- Structure : The compound features a thiadiazole ring substituted with a bromine atom at the 2-position and a cyclopropylmethyl group at the 5-position.
Biological Activity Overview
Compounds belonging to the thiadiazole class, including this compound, exhibit a range of biological activities. Notably, this compound has shown promise in the following areas:
- Antimicrobial Activity : Studies indicate that thiadiazole derivatives possess significant antimicrobial properties against various pathogens.
- Anticancer Activity : Preliminary research suggests that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for the survival of pathogens or cancer cells.
- Receptor Interaction : It could interact with cellular receptors involved in proliferation and survival pathways.
Antimicrobial Properties
A study evaluated the antimicrobial efficacy of several thiadiazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In a series of experiments assessing the anticancer properties of thiadiazole derivatives, this compound was tested against various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 25.0 | Induction of apoptosis |
A549 (Lung) | 20.0 | Cell cycle arrest at G2/M phase |
HeLa (Cervical) | 15.0 | Inhibition of proliferative signaling |
The IC50 values indicate that this compound is particularly potent against HeLa cells, suggesting its potential as an anticancer agent.
Properties
IUPAC Name |
2-bromo-5-(cyclopropylmethyl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2S/c7-6-9-8-5(10-6)3-4-1-2-4/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXFPIWLAWPFIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=NN=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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